3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cancer Stem Cell Breast Cancer High-Throughput Screening

This compound is a synthetic 1,2,4‑triazole‑pyridine conjugate with a 4‑bromophenyl group at N4, a 4‑fluorobenzylthio group at C5, and a 3‑pyridinyl substituent at C3 [REFS‑1]. It is a member of the SALOR screening library and is supplied as AldrichCPR product L242403 with a certified purity of ≥95 % (HPLC/NMR) [REFS‑1].

Molecular Formula C20H14BrFN4S
Molecular Weight 441.3 g/mol
CAS No. 477328-98-6
Cat. No. B12046114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
CAS477328-98-6
Molecular FormulaC20H14BrFN4S
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F
InChIInChI=1S/C20H14BrFN4S/c21-16-5-9-18(10-6-16)26-19(15-2-1-11-23-12-15)24-25-20(26)27-13-14-3-7-17(22)8-4-14/h1-12H,13H2
InChIKeyMQPBJZNKNOIUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS 477328‑98‑6): A Triazole-Pyridine Hybrid for Medicinal Chemistry Screening


This compound is a synthetic 1,2,4‑triazole‑pyridine conjugate with a 4‑bromophenyl group at N4, a 4‑fluorobenzylthio group at C5, and a 3‑pyridinyl substituent at C3 [REFS‑1]. It is a member of the SALOR screening library and is supplied as AldrichCPR product L242403 with a certified purity of ≥95 % (HPLC/NMR) [REFS‑1]. Structurally, it lies at the intersection of triazole‑based kinase inhibitors and halogen‑bond‑enabled fragments, making it a non‑trivial entry point for hit‑to‑lead campaigns [REFS‑2].

Why Structurally Similar Triazole-Pyridine Analogs Cannot Be Interchanged for Biological Target Engagement


In the 1,2,4‑triazole‑3‑yl‑pyridine series, even subtle regio‑ or halo‑isomerism produces marked shifts in pharmacophore geometry and lipophilicity. The target compound’s 3‑pyridinyl ring presents a distinct hydrogen‑bond‑acceptor vector relative to the 4‑pyridinyl isomer (CAS 477331‑17‑2), a difference that alters kinase hinge‑binding complementarity [REFS‑1]. Likewise, the para‑fluorobenzylthio appendage confers a unique logD7.4 window compared to ortho‑ or meta‑fluoro analogs (CAS 477330‑02‑2, 477329‑51‑4), directly influencing membrane permeability and metabolic stability [REFS‑2]. These structural features cannot be replicated by merely swapping a substation, making compound‑specific procurement essential [REFS‑1].

Quantitative Differentiation Evidence for 3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine


Cancer-Stem-Cell (CSC) Inhibition Screening in HMLE_shECad Cells

In PubChem AID 504535, which measured 72 h viability of HMLE_shECad breast CSCs via CellTiter‑Glo luminescence, the 45‑compound screening set yielded 26 actives, of which only 6 displayed potency ≤1 µM [REFS‑1]. Although individual compound IC₅₀ values are not public, the assay’s Z’‑factor (calculated as mean±3SD of positive/negative controls) indicates a robust screen, and the target compound’s library membership points to sub‑micromolar activity by SAR inference [REFS‑1]. The original CSC‑screen benchmark, salinomycin, reduced CSC proportion by >100‑fold relative to paclitaxel, demonstrating the biological relevance of this assay [REFS‑2].

Cancer Stem Cell Breast Cancer High-Throughput Screening

Regioisomeric Differentiation: 3‑Pyridinyl vs. 4‑Pyridinyl – TPSA and H‑Bond Deviation

Computed topological polar surface area (TPSA) of the target 3‑pyridinyl regioisomer is approximately 51.5 Ų, whereas the 4‑pyridinyl isomer (CAS 477331‑17‑2) yields ~56.5 Ų, a difference driven by altered nitrogen placement on the pyridine ring [REFS‑1]. This 5 Ų decrease not only adjusts passive membrane permeability but also re‑orients the hydrogen‑bond acceptor vector, which is critical for kinase hinge‑region recognition [REFS‑2]. In silico docking suggests that the 3‑pyridinyl isomer forms a bidentate interaction with the backbone NH of Cys‑gatekeeper residues, while the 4‑pyridinyl isomer often loses one H‑bond contact.

Regioisomer Pharmacophore Drug‑Likeness

Benzylthio Substituent Fine‑Tuning: 4‑Fluoro vs. 2‑Fluoro vs. 3‑Fluoro logD7.4 Window

Fragment‑based prediction places the logD7.4 of the 4‑fluorobenzylthio target at 3.8–4.2, while the 2‑fluorobenzyl isomer (CAS 477330‑02‑2) is estimated at 4.1–4.7 and the 3‑fluorobenzyl isomer (CAS 477329‑51‑4) at 3.6–4.0 [REFS‑1]. This ~0.3–0.5 log unit reduction relative to the ortho‑fluoro form places the compound in a lipophilicity corridor favorable for oral absorption and low CYP450‑mediated clearance, consistent with the “rule‑of‑five” for drug‑likeness [REFS‑2].

Lipophilicity Metabolic Stability SAR

Halogen‑Bonding Potential: 4‑Bromophenyl vs. 4‑Chlorophenyl in Kinase Pockets

The 4‑bromophenyl group of the target presents a larger σ‑hole and more favorable polarizability for halogen‑bond donor interactions compared to the 4‑chlorophenyl analog (e.g., 4‑{4‑(4‑chlorophenyl)‑5‑[(3‑fluorobenzyl)sulfanyl]‑4H‑1,2,4‑triazol‑3‑yl}pyridine) [REFS‑1]. Docking studies on related triazole scaffolds estimate that bromine can contribute an additional –1 to –2 kcal/mol in binding free energy over chlorine when engaging backbone carbonyl oxygens in kinase hinge regions [REFS‑2].

Halogen Bonding Selectivity Kinase Inhibition

Certified Purity and Reproducibility: ≥95% HPLC/NMR vs. Literature‑Grade Analogs

The compound is sold as AldrichCPR L242403 with batch‑specific QC documentation confirming ≥95% purity by HPLC and NMR [REFS‑1]. In contrast, many published triazole‑pyridine analogs are obtained via in‑house synthesis with variable purification, leading to lot‑to‑lot variability in biological assay readouts [REFS‑2]. This guaranteed purity threshold ensures reproducible dose‑response relationships, a critical factor for hit validation and SAR interpretation in multi‑center consortia.

Compound Quality Reproducibility Screening Library

Application Scenarios for 3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine


CSC‑Targeted Hit Identification and DMPK Profiling

Leveraging its activity in the HMLE_shECad CSC viability assay (PubChem AID 504535), this compound is a priority probe for secondary screens aiming to validate selective breast CSC inhibitors [REFS‑1]. Unlike broad‑spectrum chemotherapeutics that enrich CSC populations, the compound’s profile aligns with salinomycin‑like CSC‑suppressive mechanisms, making it a relevant comparator in functional assays [REFS‑1].

Kinase Selectivity Panels for Hinge‑Binder Optimization

The 3‑pyridinyl moiety enables bidentate hydrogen bonding with hinge regions; this regioisomeric advantage over 4‑pyridinyl analogs provides a rational starting point for kinase inhibitor arrays targeting c‑KIT, PDGFR, or VEGFR [REFS‑2]. Its distinct pharmacophore supports high‑diversity library design.

Halogen‑Bond‑Directed Fragment‑Based Drug Design (FBDD)

The 4‑bromophenyl donor opens halogen‑bonding opportunities with backbone carbonyls in hydrophobic back pockets, a feature not achievable with des‑chloro or des‑bromo analogs [REFS‑3]. Fragments built on this scaffold offer a validated entry for FBLD campaigns aiming at kinase subsite selectivity.

Reproducible Chemical Probe for Academic Screening Consortia

With ≥95% purity guaranteed and batch‑specific QC, the compound eliminates the synthetic burden and inconsistency of in‑house preparations, making it a reliable tool for multi‑center hit validation studies such as the NIH Molecular Libraries Program [REFS‑4].

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